synthesis of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine
synthesis of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine
An In-depth Technical Guide to the Synthesis of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine
This guide provides a comprehensive overview of the synthetic pathway for 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is presented with a focus on the underlying chemical principles and practical considerations for each step.
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant structural motif in numerous biologically active molecules.[1][2][3][4][5] The introduction of a chloro-substituent at the 4-position and a benzyl group on the pyrrole nitrogen can modulate the compound's physicochemical properties and biological activity. This guide details a rational and efficient synthetic route to 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine, starting from the precursor 1H-pyrrolo[3,2-c]pyridin-4(5H)-one.
Overall Synthetic Strategy
The is most efficiently achieved through a three-step sequence starting from 1H-pyrrolo[3,2-c]pyridin-4(5H)-one. The proposed pathway involves the initial protection of the pyrrole nitrogen with a benzyl group, followed by a chlorination reaction. This strategy is outlined below:
Caption: Proposed synthetic pathway for 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine.
Part 1: Synthesis of 1-benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
The first step in the synthesis is the N-benzylation of the pyrrole nitrogen of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one. This reaction is a standard nucleophilic substitution where the deprotonated pyrrole nitrogen acts as the nucleophile.
Experimental Protocol
Materials:
-
1H-pyrrolo[3,2-c]pyridin-4(5H)-one
-
Benzyl bromide
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C, add a solution of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one.[6]
Causality and Mechanistic Insights
The use of a strong base like sodium hydride is crucial for the deprotonation of the pyrrole nitrogen, which has a pKa of approximately 17. This deprotonation generates a highly nucleophilic pyrrolide anion. DMF is an excellent polar aprotic solvent for this reaction as it effectively solvates the sodium cation and does not interfere with the nucleophile. The subsequent addition of benzyl bromide, an electrophile, leads to an SN2 reaction, forming the desired N-benzyl product.
Caption: Mechanism of N-benzylation of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one.
Part 2: Synthesis of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine
The final step is the chlorination of the pyridinone ring. This transformation is effectively a deoxychlorination, converting the C=O group into a C-Cl bond.
Experimental Protocol
Materials:
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1-benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
-
Phosphorus oxychloride (POCl₃)
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Phosphorus pentachloride (PCl₅)[7]
-
Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 1-benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (1.0 equivalent) in phosphorus oxychloride (10-20 equivalents), add phosphorus pentachloride (1.5 equivalents) portion-wise at 0 °C.[7]
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine.
Causality and Mechanistic Insights
The combination of phosphorus oxychloride and phosphorus pentachloride is a classic reagent system for the conversion of amides and lactams to the corresponding chloro-derivatives. The reaction proceeds through the formation of a highly electrophilic intermediate. The lone pair on the pyridinone oxygen attacks the phosphorus of POCl₃, followed by the elimination of chloride. The resulting intermediate is then attacked by a chloride ion to yield the final product. The presence of PCl₅ ensures a high concentration of active chlorinating species.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| 1H-pyrrolo[3,2-c]pyridin-4(5H)-one | C₇H₆N₂O | 134.14 | Solid |
| 1-benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one | C₁₄H₁₂N₂O | 224.26[6] | Solid |
| 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine | C₁₄H₁₁ClN₂ | 242.71 | Yellow to Brown Solid |
Conclusion
The can be reliably achieved through the two-step process described. The key transformations, N-benzylation and chlorination, utilize well-established and understood organic reactions. This guide provides a solid foundation for researchers to produce this valuable compound for further investigation in drug discovery and development programs.
References
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